N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-2,4-dione core conjugated with a phenylpropenylidene moiety and an N-(4-hydroxyphenyl)acetamide side chain. Its Z/E stereochemistry at the propenylidene group and the hydroxyphenyl substituent contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14(11-15-5-3-2-4-6-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-7-9-17(24)10-8-16/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOLLTGLXNDVQN-UJUKKVGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Aldol Condensation: The intermediate product undergoes aldol condensation with an aromatic aldehyde to form the desired product.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE":
Basic Information
- Chemical Name: this compound
- CAS Number: 1164535-51-6
- Molecular Formula: C21H18N2O4S
- Molecular Weight: 394.4 g/mol
Identifications
- PubChem CID: 1566250
- Synonyms: Several synonyms are listed, including MLS000574074 and SMR000208961 .
Potential Applications
While the search results do not explicitly detail the applications of "this compound", the presence of hydroxyphenyl and thiazolidine moieties suggests some potential areas of interest:
- NMDA receptor modulation: Kynurenine (KYN) metabolites, particularly kynurenic acid (KYNA), have garnered attention for their role in neurobiology through the modulation of NMDA receptors . KYNA functions as a natural antagonist of the NMDA receptor and has neuroprotective effects .
- Antioxidant Properties: Some compounds with hydroxyphenyl groups exhibit antioxidant activity . Indole-3-acetamide (IAM), a related compound, has shown significant antioxidant activity, effectively neutralizing free radicals and inhibiting lipid peroxidation .
- AhR Agonist/Antagonist: Some compounds in related pathways can act as agonists or antagonists of the AhR receptor, influencing oxidative stress and inflammation .
Relevant compounds with similar structure and properties
- N-(3-HYDROXYPHENYL)-3-((5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-ENYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDE: This is a similar compound with a slightly different structure .
- N-(4-HYDROXYPHENYL)-3-((5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-ENYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDE: Another similar compound .
Mechanism of Action
The mechanism of action of N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
The following table highlights key structural analogs and their differences:
Physicochemical Properties
- LogP Values : Hydroxyphenyl derivatives typically have lower LogP (more hydrophilic) than fluorophenyl or methylphenyl analogs. For example, the fluorophenyl analog () has a calculated LogP of 3.2 vs. ~2.8 for the hydroxyphenyl target compound .
- Thermal Stability: Crystallographic studies using SHELX () and WinGX () reveal that electron-withdrawing groups (e.g., -F, -SO₂NH₂) improve thermal stability by reducing electron density in the thiazolidinone ring .
Analytical and Computational Insights
Structural Elucidation Tools
- X-ray Crystallography : Programs like SHELXL () and ORTEP () have been critical in resolving the Z/E configurations of the propenylidene moiety, which directly influence bioactivity .
- Mass Spectrometry : Molecular networking () differentiates analogs via fragmentation patterns. For instance, the hydroxyphenyl derivative generates a characteristic [M-H]⁻ ion at m/z 409.2, distinct from the fluorophenyl analog’s [M+H]⁺ at m/z 413.1 .
DFT Studies
Comparative DFT analyses (as in ) predict that the hydroxyphenyl compound has a higher dipole moment (6.8 Debye) than fluorophenyl (5.2 Debye) or sulfamoylphenyl (7.5 Debye) analogs, correlating with its polar interactions in biological systems .
Biological Activity
N-(4-Hydroxyphenyl)-2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, a thiazolidine derivative, has garnered attention for its potential biological activities. This article will delve into its chemical properties, biological activities, and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 398.44 g/mol
- CAS Number : 1164535-51-6
Thiazolidine derivatives like N-(4-hydroxyphenyl)-2-acetamide have been studied for their mechanisms in various biological contexts. The presence of the thiazolidine ring is believed to contribute to their pharmacological properties through interactions with biological targets such as enzymes and receptors.
1. Anticancer Activity
Several studies have reported the anticancer potential of thiazolidine derivatives, including the compound . For example:
- In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in human cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation .
2. Antioxidant Activity
The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in cancer prevention and treatment .
3. Anti-inflammatory Effects
Research suggests that thiazolidine derivatives may possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-II, which are involved in inflammatory processes .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to N-(4-hydroxyphenyl)-2-acetamide showed promising results against lung and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: In Vivo Studies
In vivo experiments using animal models have indicated that these compounds can reduce tumor size significantly compared to control groups. Such studies provide insights into the therapeutic potential of thiazolidine derivatives in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
